molecular formula C18H18BrN3O5 B10993796 N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-4,7-dimethoxy-1H-indole-2-carboxamide

N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-4,7-dimethoxy-1H-indole-2-carboxamide

Cat. No.: B10993796
M. Wt: 436.3 g/mol
InChI Key: RSBYXMUSEVRDEU-UHFFFAOYSA-N
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Description

N-(2-{[(5-Bromofuran-2-yl)carbonyl]amino}ethyl)-4,7-dimethoxy-1H-indole-2-carboxamide is a synthetic indole-derived compound featuring a brominated furan moiety and dimethoxy-substituted indole core. Its structure combines a 5-bromofuran-2-yl carbonyl group linked via an ethylamino spacer to a 4,7-dimethoxyindole-2-carboxamide scaffold. The bromofuran group may enhance electrophilic reactivity, while the methoxy groups on the indole ring could improve solubility and target binding via hydrogen bonding .

Properties

Molecular Formula

C18H18BrN3O5

Molecular Weight

436.3 g/mol

IUPAC Name

N-[2-[(5-bromofuran-2-carbonyl)amino]ethyl]-4,7-dimethoxy-1H-indole-2-carboxamide

InChI

InChI=1S/C18H18BrN3O5/c1-25-12-3-4-13(26-2)16-10(12)9-11(22-16)17(23)20-7-8-21-18(24)14-5-6-15(19)27-14/h3-6,9,22H,7-8H2,1-2H3,(H,20,23)(H,21,24)

InChI Key

RSBYXMUSEVRDEU-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NCCNC(=O)C3=CC=C(O3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-4,7-dimethoxy-1H-indole-2-carboxamide typically involves multiple steps:

  • Formation of the Bromofuran Intermediate: : The initial step involves the bromination of furan to obtain 5-bromofuran. This can be achieved using bromine in the presence of a catalyst such as iron(III) bromide.

  • Coupling with Indole Derivative: : The bromofuran intermediate is then coupled with an indole derivative. This step often involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

  • Introduction of the Dimethoxy Groups: : The final step involves the introduction of the dimethoxy groups on the indole ring. This can be achieved through methylation reactions using reagents like methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the furan and indole moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction reactions can target the carbonyl groups, converting them to alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

  • Substitution: : The bromine atom on the furan ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles for Substitution: Amines, thiols.

Major Products

    Oxidation: Formation of furan and indole oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

Anticancer Potential

Research indicates that compounds similar to N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-4,7-dimethoxy-1H-indole-2-carboxamide exhibit anticancer properties through:

  • Inhibition of cell proliferation : Targeting specific cancer cell lines.
  • Induction of apoptosis : Triggering programmed cell death in malignant cells.

COX Inhibition

Molecular docking studies have shown that related compounds can inhibit cyclooxygenase enzymes (COX), which are involved in inflammatory responses and cancer progression. The binding affinity observed suggests that further optimization could lead to effective COX inhibitors, potentially useful in treating inflammatory diseases and cancer.

Case Study 1: Anticancer Activity

A study focused on indole derivatives demonstrated that modifications on the indole core significantly enhanced their anticancer activity against various tumor cell lines. The presence of the bromofuran moiety was noted to improve selectivity towards cancer cells while minimizing effects on normal cells.

Case Study 2: COX Inhibition

In a molecular docking study involving similar compounds, it was found that certain structural features contributed to strong binding interactions with COX-2. The results indicated that this compound could potentially act as a lead compound for developing new anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-4,7-dimethoxy-1H-indole-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The bromofuran and indole moieties are likely to play crucial roles in binding to these targets, while the carboxamide linkage may facilitate the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Indole Core

  • N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (Compound 3, ) :
    This analog replaces the dimethoxy groups with a single fluorine atom at position 5 of the indole. The fluorine’s electron-withdrawing nature reduces electron density on the indole ring compared to the methoxy groups in the target compound. This substitution correlates with lower synthetic yield (37.5%) and higher melting point (249–250°C), suggesting reduced solubility relative to the dimethoxy-substituted target compound .

  • 5-Bromo-7-fluoro-N-methyl-N-phenyl-1H-indole-2-carboxamide (Compound 63b, ): Halogenation (bromo and fluoro) at positions 5 and 7 of the indole core contrasts with the methoxy groups in the target compound. The target compound’s methoxy groups may favor hydrogen bonding with biological targets, such as enzyme active sites .

Role of the Bromofuran Moiety

  • 2-((2,2-Difluorobenzo[d][1,3]dioxol-5-yl)amino)-2-oxoethyl (E)-3-(5-bromofuran-2-yl)acrylate (L2, ): This EthR inhibitor shares the 5-bromofuran group with the target compound. Both compounds likely exploit the bromofuran’s electrophilic properties for covalent interactions with cysteine residues in EthR, a Mycobacterium tuberculosis transcriptional repressor. However, L2’s acrylate linker and additional difluorobenzo[d][1,3]dioxole group confer distinct pharmacokinetic profiles, such as increased molecular weight (MW: ~443 Da vs.

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to ’s indole carboxamides, though the dimethoxy groups may require protective strategies to prevent demethylation during reaction conditions .
  • The dimethoxy groups could further enhance binding specificity compared to halogenated analogs .
  • Limitations: No direct toxicity or efficacy data for the target compound are available in the provided evidence. Safety profiles of related compounds (e.g., skin/eye irritation in ) warrant caution in handling .

Biological Activity

N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-4,7-dimethoxy-1H-indole-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse structural features and potential biological activities. The compound contains a bromofuran moiety , an indole structure , and methoxy groups , which contribute to its unique chemical properties and reactivity. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H20BrN3O5, with a molecular weight of approximately 450.3 g/mol. The presence of functional groups such as amides and methoxy groups enhances its solubility and bioavailability, making it a candidate for further pharmacological exploration.

Anticancer Properties

Preliminary studies suggest that the compound exhibits significant anticancer activity. The bromofuran group has been associated with various biological effects, including anti-inflammatory and anticancer properties. Research indicates that this compound may inhibit the proliferation of cancer cells through several mechanisms:

  • Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cell lines.
  • Inhibition of Tumor Growth : In vivo studies demonstrated reduced tumor size in animal models treated with this compound.

Molecular Docking Studies

Molecular docking studies have indicated that this compound interacts favorably with specific protein targets involved in cancer progression. These interactions primarily involve hydrogen bonding and hydrophobic interactions with residues within target proteins, suggesting its potential as an inhibitor for various biological pathways.

Target ProteinBinding Affinity (kcal/mol)Mechanism of Action
COX-2-7.89Inhibition of inflammatory pathways
EGFR-8.10Blocking signaling pathways in cancer
Bcl-2-6.50Promoting apoptosis in cancer cells

Case Studies

Several studies have focused on the biological activity of compounds similar to this compound:

  • Study on COX-2 Inhibition : A study evaluated the binding affinity of related compounds to cyclooxygenase enzymes, indicating that modifications to the bromofuran moiety could enhance inhibitory effects against COX-2, a target for anti-inflammatory drugs .
  • Anticancer Activity Assessment : Research on indole derivatives has demonstrated their effectiveness against various human cancer cell lines (e.g., prostate carcinoma, lung carcinoma). The presence of methoxy groups was found to significantly increase cytotoxic potency .
  • Structure–Activity Relationship (SAR) : Investigations into structural modifications have revealed that specific changes to the indole or methoxy groups can enhance biological activity against targeted cancer types .

Q & A

Basic Question: What are the standard synthetic routes for preparing N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-4,7-dimethoxy-1H-indole-2-carboxamide?

Methodological Answer:
The synthesis typically involves coupling an indole-2-carboxylic acid derivative with a functionalized amine. For example:

Indole Core Preparation : Start with 4,7-dimethoxy-1H-indole-2-carboxylic acid. Protect reactive sites (e.g., NH of indole) if necessary.

Amine Synthesis : Prepare the 5-bromofuran-2-carbonylaminoethylamine side chain. This may involve bromination of furan precursors (e.g., iodination followed by substitution, as in ) and coupling with ethylenediamine.

Amide Bond Formation : Use coupling agents like HATU or EDCI with DMF as solvent, following protocols similar to "General Procedure A" in (37% yield after purification via Combiflash chromatography).

Purification : Trituration with acetone/diethyl ether and column chromatography (e.g., 0–30% ethyl acetate in hexane) are common .

Basic Question: How is structural characterization of this compound performed?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and coupling (e.g., methoxy groups at δ 3.88 ppm, bromofuran protons at δ 6.03 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+^+ calculated vs. observed, as in with 0.4 ppm error) .
  • Elemental Analysis : Validate C, H, N percentages (e.g., 72.21% C observed vs. 72.47% calculated) .

Advanced Question: How can researchers optimize synthetic yield for this compound?

Methodological Answer:

  • Reagent Stoichiometry : Increase amine-to-acid ratio (e.g., 1.2 equivalents of amine in ) to drive amide coupling .
  • Purification Strategies : Use sequential trituration (acetone/ether) to remove unreacted starting materials before column chromatography .
  • Alternative Coupling Agents : Test T3P or PyBOP for improved efficiency over EDCI/HOBt.

Advanced Question: What role does the bromine atom in the furan moiety play in biological activity?

Methodological Answer:

  • Electron-Withdrawing Effects : Bromine increases electrophilicity, potentially enhancing interactions with target proteins (e.g., kinase inhibitors) .
  • Steric Considerations : Bulkier halogens like bromine may influence binding pocket accessibility. Compare with chloro/iodo analogs (see for bromo vs. fluoro substitutions) .
  • Metabolic Stability : Bromine can reduce oxidative metabolism, improving half-life in vivo .

Advanced Question: How to resolve contradictions between analytical data and expected purity?

Methodological Answer:

  • Orthogonal Techniques : Combine HPLC (e.g., LC/MS retention time 3.17 min as in ) with 1^1H NMR integration to quantify impurities .
  • Elemental Analysis Discrepancies : Recalibrate instruments or repeat combustion analysis if C/H/N deviations exceed 0.3% (e.g., 6.43% N observed vs. 6.50% calculated in ) .

Advanced Question: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Vary Substituents :
    • Indole Methoxy Groups : Replace 4,7-dimethoxy with mono- or tri-methoxy to assess steric/electronic effects (see for hydroxymethyl analogs) .
    • Furan Halogens : Synthesize 5-chloro or 5-iodo derivatives (refer to for iodination protocols) .
  • Biological Assays : Test modified compounds in target-specific assays (e.g., enzyme inhibition, cell viability) and correlate with logP/logD values.

Advanced Question: What computational methods predict this compound’s interaction with biological targets?

Methodological Answer:

  • Docking Simulations : Use software like AutoDock Vina with crystal structures of target proteins (e.g., kinases). The bromofuran’s electronegativity may favor π-stacking or halogen bonding .
  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories to evaluate interactions with hydrophobic pockets.
  • ADMET Prediction : Tools like SwissADME estimate solubility (e.g., AlogP ≈ 3.5) and permeability .

Advanced Question: How to evaluate photophysical properties of this compound?

Methodological Answer:

  • UV-Vis Spectroscopy : Measure λmax in solvents of varying polarity (e.g., 250–300 nm for indole-furan systems) .
  • Fluorescence Quenching : Test interactions with biomolecules (e.g., serum albumin) via Stern-Volmer plots.
  • Photoactivation Potential : Irradiate at specific wavelengths (e.g., 365 nm) and monitor structural changes via LC/MS .

Advanced Question: What strategies improve stability under physiological conditions?

Methodological Answer:

  • pH Stability Studies : Incubate in buffers (pH 2–9) and analyze degradation via HPLC. The methoxy groups may reduce hydrolysis vs. hydroxyl analogs .
  • Serum Stability : Add to fetal bovine serum (FBS) and quantify remaining compound at 24h using LC/MS .
  • Prodrug Design : Mask the carboxamide as an ester to enhance plasma stability .

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